molecular formula C14H11F3O2 B12398293 TrxR-IN-3

TrxR-IN-3

Cat. No.: B12398293
M. Wt: 268.23 g/mol
InChI Key: URYRNEUOPCZISV-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TrxR-IN-3 is a compound known for its inhibitory effects on thioredoxin reductase, an enzyme that plays a crucial role in cellular redox homeostasis. Thioredoxin reductase is involved in the reduction of thioredoxin, which in turn reduces other proteins by cysteine thiol-disulfide exchange. This system is essential for maintaining the redox balance within cells and is implicated in various physiological and pathological processes, including cancer, neurodegenerative diseases, and immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TrxR-IN-3 typically involves multi-step organic synthesisCommon reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

TrxR-IN-3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific pH ranges to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

TrxR-IN-3 has a wide range of scientific research applications:

Mechanism of Action

TrxR-IN-3 exerts its effects by binding to the active site of thioredoxin reductase, thereby inhibiting its activity. This inhibition disrupts the thioredoxin system, leading to an accumulation of oxidized thioredoxin and a decrease in cellular reducing capacity. The molecular targets of this compound include the selenocysteine residue at the active site of thioredoxin reductase. The pathways involved in its mechanism of action include the redox signaling pathways and the regulation of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TrxR-IN-3 is unique in its specific binding affinity and inhibitory potency against thioredoxin reductase. Unlike some other inhibitors, this compound has shown a higher selectivity for thioredoxin reductase, making it a valuable tool for studying the enzyme’s role in various biological processes and for developing targeted therapies .

Properties

Molecular Formula

C14H11F3O2

Molecular Weight

268.23 g/mol

IUPAC Name

(6E)-6-[[4-(trifluoromethoxy)phenyl]methylidene]cyclohex-2-en-1-one

InChI

InChI=1S/C14H11F3O2/c15-14(16,17)19-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)18/h2,4-9H,1,3H2/b11-9+

InChI Key

URYRNEUOPCZISV-PKNBQFBNSA-N

Isomeric SMILES

C1C/C(=C\C2=CC=C(C=C2)OC(F)(F)F)/C(=O)C=C1

Canonical SMILES

C1CC(=CC2=CC=C(C=C2)OC(F)(F)F)C(=O)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.